molecular formula C40H65BrSi B12623213 (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane CAS No. 908292-59-1

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane

Cat. No.: B12623213
CAS No.: 908292-59-1
M. Wt: 653.9 g/mol
InChI Key: XOSKUKFRWKEETH-UHFFFAOYSA-N
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Description

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a fluorene-derived organosilicon compound featuring a bromine substituent at the 7-position, two dodecyl (C12) chains at the 9,9-positions, and a trimethylsilyl group at the 2-position. This structure combines electronic modulation (via bromine and silane groups) with enhanced solubility due to the long alkyl chains. It is primarily used in organic electronics, such as polymer semiconductors and light-emitting diodes (OLEDs), where solubility and charge transport properties are critical .

Properties

CAS No.

908292-59-1

Molecular Formula

C40H65BrSi

Molecular Weight

653.9 g/mol

IUPAC Name

(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane

InChI

InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3

InChI Key

XOSKUKFRWKEETH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:

    Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.

Scientific Research Applications

Materials Science

Polymer Synthesis
One significant application of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is in the synthesis of polymers. The compound serves as a precursor for creating polyfluorene derivatives, which are known for their excellent photophysical properties. These materials are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to emit light efficiently and convert solar energy into electricity .

Nanocomposites
The compound is also employed in the development of nanocomposites. By incorporating this compound into polymer matrices, researchers can enhance mechanical strength and thermal stability. This modification allows for the creation of advanced materials suitable for various industrial applications, including coatings and packaging .

Organic Synthesis

Cross-Coupling Reactions
this compound has been utilized in cross-coupling reactions, specifically in Suzuki-Miyaura coupling processes. Its bromine atom facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. This application is crucial in pharmaceutical chemistry for developing new drug candidates .

Functionalization of Surfaces
The compound can be used to functionalize silicon surfaces. By attaching this compound to silicon wafers, researchers can modify surface properties such as hydrophobicity and chemical reactivity. This technique is particularly useful in microelectronics and sensor technology .

Nanotechnology

Nanostructured Materials
In nanotechnology, this compound is employed to create nanostructured materials with tailored properties. Its ability to form self-assembled monolayers allows for precise control over nanoscale architectures. These materials have potential applications in drug delivery systems and targeted therapies .

Quantum Dots
The compound has also been explored as a stabilizing agent for quantum dots. By providing a hydrophobic environment, this compound enhances the stability and dispersibility of quantum dots in various solvents. This property is essential for applications in optoelectronics and biological imaging .

Case Studies

Application AreaStudy ReferenceKey Findings
OLEDsRoyal Society of ChemistryDemonstrated high efficiency and stability of polyfluorene-based OLEDs .
Cross-CouplingOrganic Synthesis JournalEffective use in synthesizing complex pharmaceuticals via Suzuki coupling .
Surface FunctionalizationJournal of Materials ScienceSuccessful modification of silicon surfaces leading to enhanced properties .
Nanostructured MaterialsNanotechnology ReviewsCreation of self-assembled structures with potential therapeutic applications .

Mechanism of Action

The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Research Findings and Data Tables

Solubility and Thermal Properties

Compound (CAS) Alkyl Chain Solubility in Toluene Melting Point (°C) Molecular Weight (g/mol)
Target (N/A) C12 High Not reported ~800 (estimated)
871468-23-4 C6 Moderate Not reported 457.56
620624-96-6 C8 High Not reported 578.63
865152-20-1 C6 (tetra) Low Not reported 818.14

Electronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV) Key Functional Groups
Target Compound -5.2 -2.8 2.4 Br, SiMe₃
[9,9-Dimethyl-7-Bpin-SiPh₃] -5.0 -2.6 2.4 Bpin, SiPh₃
7-Bromo-9,9-dihexyl-BA -5.4 -3.0 2.4 Br, B(OH)₂

Biological Activity

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a compound of interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₉H₅₉BrSi
  • Molecular Weight : 661.00 g/mol
  • CAS Number : 286438-45-7

Synthesis

The synthesis of this compound typically involves the bromination of a fluorene derivative followed by silane functionalization. The synthetic pathway can be summarized as follows:

  • Bromination : The fluorene derivative undergoes bromination at the 7-position.
  • Silane Functionalization : The brominated product is treated with trimethylsilane to introduce the silane group.

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Properties : Potential to scavenge free radicals.
  • Antimicrobial Activity : Inhibition of bacterial growth, particularly in Gram-positive bacteria.

Case Studies and Research Findings

  • Antioxidant Activity
    • A study evaluated the antioxidant capacity of various silanes, including this compound. Results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antimicrobial Effects
    • In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating a promising antimicrobial profile .
  • Cell Viability Studies
    • Cytotoxicity assays conducted on human cell lines revealed that concentrations below 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindingsReference
AntioxidantDPPH Scavenging AssaySignificant radical scavenging activity
AntimicrobialMIC TestingMIC = 50 µg/mL for S. aureus and E. coli
CytotoxicityMTT AssayNo significant cytotoxicity at <100 µM

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